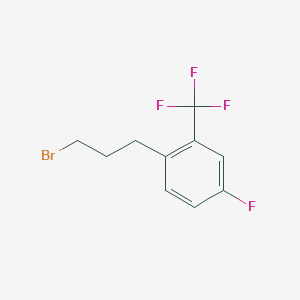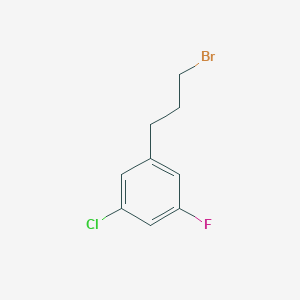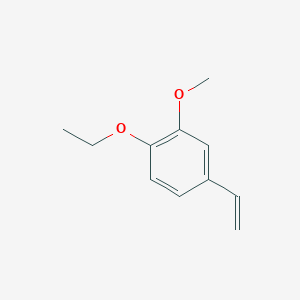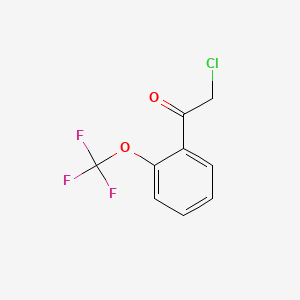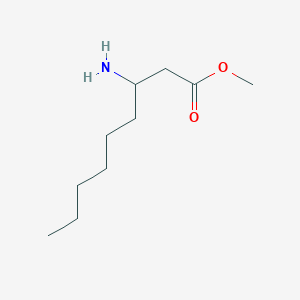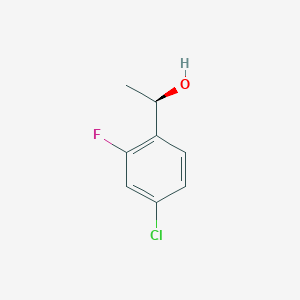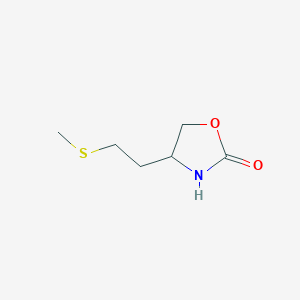
4-(2-(Methylthio)ethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-aminoethanethiol with ethylene carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the sulfur atom under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
科学的研究の応用
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
類似化合物との比較
Similar Compounds
4-[2-(methylsulfanyl)ethyl]-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group in the oxazolidinone ring.
Uniqueness
4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the oxazolidinone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C6H11NO2S |
|---|---|
分子量 |
161.22 g/mol |
IUPAC名 |
4-(2-methylsulfanylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-2-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChIキー |
MWANIIKIDPADAU-UHFFFAOYSA-N |
正規SMILES |
CSCCC1COC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


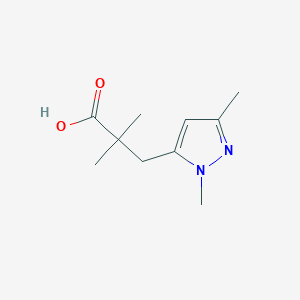
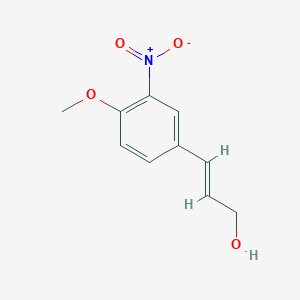
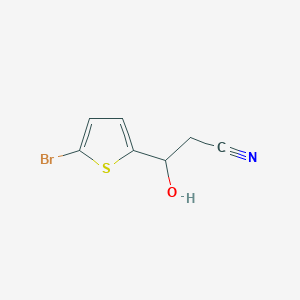
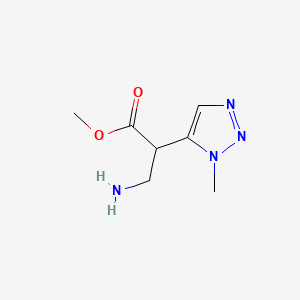
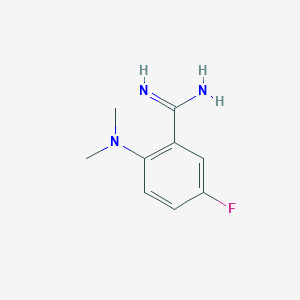
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)

